{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID {[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
Brand Name: Vulcanchem
CAS No.: 123599-82-6
VCID: VC0037882
InChI: InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
SMILES: CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Molecular Formula: C19H29O6P
Molecular Weight: 384.4 g/mol

{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID

CAS No.: 123599-82-6

Main Products

VCID: VC0037882

Molecular Formula: C19H29O6P

Molecular Weight: 384.4 g/mol

{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID - 123599-82-6

CAS No. 123599-82-6
Product Name {[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
Molecular Formula C19H29O6P
Molecular Weight 384.4 g/mol
IUPAC Name 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
Standard InChI InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
Standard InChIKey BGHVPSAAFKIBID-UHFFFAOYSA-N
SMILES CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Canonical SMILES CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
PubChem Compound 15170591
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator